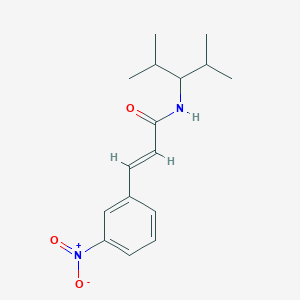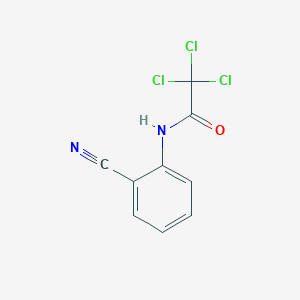![molecular formula C16H15Cl2NOS B5851709 N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5851709.png)
N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide, also known as CB-1 agonist, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of synthetic cannabinoids and is known for its potential therapeutic effects. In
Wirkmechanismus
The mechanism of action of N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide involves binding to the N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide receptors in the central nervous system. This binding results in the activation of the N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide receptors, which leads to the modulation of various physiological processes such as pain perception, inflammation, and neuronal excitability.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide has been shown to have various biochemical and physiological effects. It has been demonstrated to have analgesic effects through the modulation of pain perception pathways. It also has anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects through the modulation of neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide in lab experiments is its high potency and selectivity for the N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide receptors. This allows for precise modulation of physiological processes and reduces the potential for off-target effects. One of the limitations of using this compound is its potential for toxicity at high doses, which requires careful dosing and monitoring in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide. One direction is the investigation of its potential in the treatment of various neurological and psychiatric disorders such as schizophrenia and anxiety disorders. Another direction is the development of more selective N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide agonists with reduced potential for toxicity. Additionally, the potential of this compound in combination therapy with other drugs for enhanced therapeutic effects could also be explored.
Conclusion
N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide is a synthetic cannabinoid with potential therapeutic effects. Its high potency and selectivity for the N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide receptors make it a valuable tool for the study of various physiological processes. While there are limitations to its use, its potential in the treatment of various conditions and future directions for research make it a compound of significant interest.
Synthesemethoden
The synthesis of N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide involves the reaction between 4-chlorobenzyl chloride and 2-chlorobenzyl mercaptan in the presence of a base. The reaction yields the desired product, which is then purified through chromatography. The purity of the compound is confirmed through spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide has been extensively studied in scientific research for its potential therapeutic effects. This compound acts as a N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide agonist and has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. It has also been studied for its potential in the treatment of various conditions such as multiple sclerosis, neuropathic pain, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(2-chlorophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c17-14-7-5-12(6-8-14)9-19-16(20)11-21-10-13-3-1-2-4-15(13)18/h1-8H,9-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCJKTJTBQUKSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NCC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)sulfanyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

hydrazone](/img/structure/B5851626.png)


![methyl 4,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5851640.png)
![N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5851644.png)
![2-cyano-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5851646.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5851647.png)


![2-(methylthio)-4-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5851670.png)


![2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5851688.png)
![9-tert-butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B5851702.png)